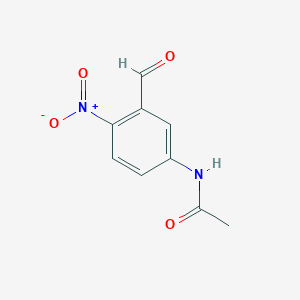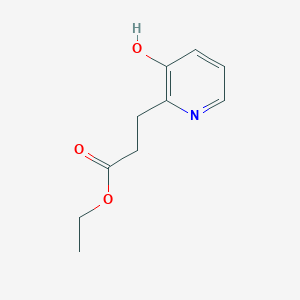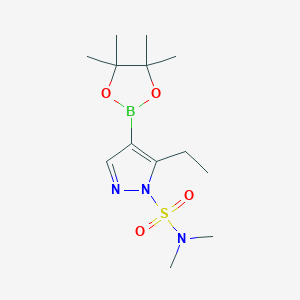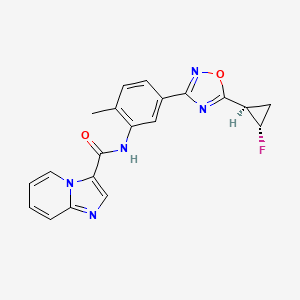
Labuxtinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Labuxtinib is a synthetic organic compound classified as a tyrosine kinase inhibitor and antineoplastic agent. It is primarily known for its inhibitory effects on the c-KIT receptor, a type of receptor tyrosine kinase involved in various cellular processes, including cell growth and differentiation . This compound has gained attention for its potential therapeutic applications, particularly in the treatment of cancers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of labuxtinib involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of imidazo[1,2-a]pyridine-3-carboxamide and subsequent functionalization to introduce the fluorocyclopropyl and oxadiazolyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. Purification steps, such as crystallization and chromatography, are employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Labuxtinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify this compound’s functional groups, potentially altering its biological activity.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Labuxtinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study tyrosine kinase inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate cell growth and differentiation.
Medicine: Explored as a therapeutic agent for treating cancers, particularly those involving c-KIT mutations.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mecanismo De Acción
Labuxtinib exerts its effects by inhibiting the activity of the c-KIT receptor tyrosine kinase. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth. This compound binds to the ATP-binding site of the c-KIT receptor, preventing its activation and subsequent downstream signaling .
Comparación Con Compuestos Similares
Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and gastrointestinal stromal tumors.
Sunitinib: Targets multiple receptor tyrosine kinases and is used for renal cell carcinoma and gastrointestinal stromal tumors.
Dasatinib: Inhibits multiple tyrosine kinases and is used for chronic myeloid leukemia and acute lymphoblastic leukemia.
Labuxtinib’s unique selectivity for the c-KIT receptor makes it a promising candidate for targeted cancer therapy, distinguishing it from other tyrosine kinase inhibitors.
Propiedades
Fórmula molecular |
C20H16FN5O2 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
N-[5-[5-[(1R,2S)-2-fluorocyclopropyl]-1,2,4-oxadiazol-3-yl]-2-methylphenyl]imidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H16FN5O2/c1-11-5-6-12(18-24-20(28-25-18)13-9-14(13)21)8-15(11)23-19(27)16-10-22-17-4-2-3-7-26(16)17/h2-8,10,13-14H,9H2,1H3,(H,23,27)/t13-,14-/m0/s1 |
Clave InChI |
RHNJOZCVGSBEAG-KBPBESRZSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)C2=NOC(=N2)[C@H]3C[C@@H]3F)NC(=O)C4=CN=C5N4C=CC=C5 |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3CC3F)NC(=O)C4=CN=C5N4C=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


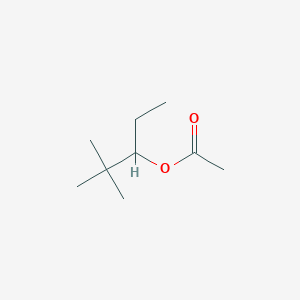
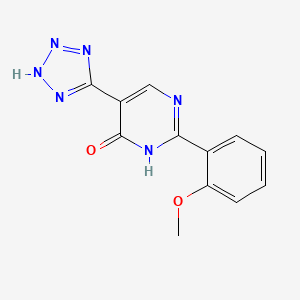
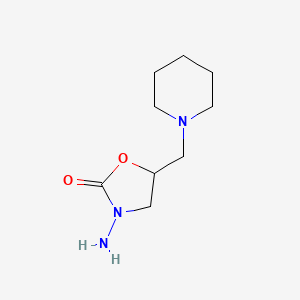
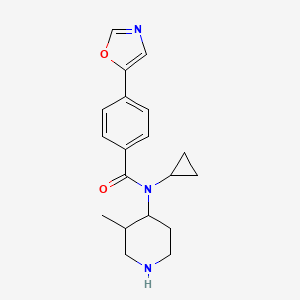
![Ethyl 3-isopropyl-[1,2,4]thiadiazole-5-carboxylate](/img/structure/B8432826.png)
![4-Chloro-2-(pyrazin-2-yl)-6-ethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8432834.png)
![3-[(3-Bromophenyl)amino]-1,1,1-trifluoro2-propanol](/img/structure/B8432840.png)
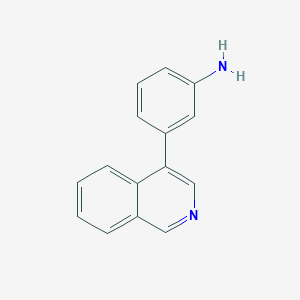
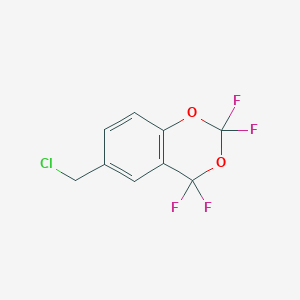
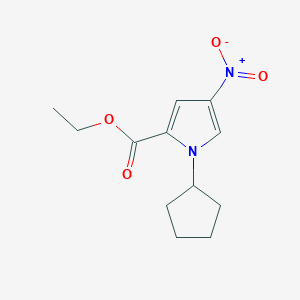
![1,4,5,6-Tetrahydro-2-[(4-piperidinyl)methyl]-pyrimidine](/img/structure/B8432859.png)
